molecular formula C18H18ClN3OS2 B12152997 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide

Cat. No.: B12152997
M. Wt: 391.9 g/mol
InChI Key: LZJCVXQOERSFFC-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide is a complex organic compound with the molecular formula C18H18ClN3OS2 and a molecular weight of 391.9380 This compound features a thiophene ring fused with a pyrimidine ring, and it is substituted with a 4-chlorophenyl group and a diethylacetamide group

Preparation Methods

The synthesis of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide involves several steps. One common method is the condensation reaction of thiophene derivatives with pyrimidine derivatives under specific conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiophene-pyrimidine fused ring system . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and pyrimidine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects . Additionally, the chloro-substituted phenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency.

Comparison with Similar Compounds

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3OS2

Molecular Weight

391.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C18H18ClN3OS2/c1-3-22(4-2)15(23)10-25-18-16-14(9-24-17(16)20-11-21-18)12-5-7-13(19)8-6-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

LZJCVXQOERSFFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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